molecular formula C23H26N4O2S B3312026 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-64-5

3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312026
CAS No.: 946287-64-5
M. Wt: 422.5 g/mol
InChI Key: ZHVYBWWKNZHEIZ-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a molecular formula of C23H26N4O2S.

Preparation Methods

The synthesis of 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. The key synthetic route includes the formation of the pyridazinyl and sulfonamide moieties, followed by their coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques to obtain high-purity compounds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-methyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-17-12-14-27(15-13-17)23-11-10-22(24-25-23)19-6-8-20(9-7-19)26-30(28,29)21-5-3-4-18(2)16-21/h3-11,16-17,26H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYBWWKNZHEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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